Benzo[pqr]tetraphen-3-ol-13C6
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Overview
Description
Benzo[pqr]tetraphen-3-ol-13C6 is a stable isotope-labeled compound, specifically labeled with carbon-13. This compound is a derivative of Benzo[pqr]tetraphen-3-ol, where six carbon atoms are replaced with carbon-13 isotopes. Stable isotopes like carbon-13 are often used in scientific research as tracers for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[pqr]tetraphen-3-ol-13C6 involves the incorporation of carbon-13 labeled precursors into the molecular structure of Benzo[pqr]tetraphen-3-ol. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications. The production process is carried out under controlled conditions to maintain the integrity of the carbon-13 label .
Chemical Reactions Analysis
Types of Reactions
Benzo[pqr]tetraphen-3-ol-13C6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Benzo[pqr]tetraphen-3-ol-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to track the fate of carbon atoms in complex reactions.
Biology: Employed in metabolic studies to understand the pathways and transformations of carbon-containing compounds.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental studies to trace the movement and degradation of pollutants
Mechanism of Action
The mechanism of action of Benzo[pqr]tetraphen-3-ol-13C6 is primarily related to its role as a tracer. The carbon-13 label allows researchers to track the compound’s movement and transformations within biological systems or chemical reactions. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzo[pqr]tetraphen-3-ol: The non-labeled version of the compound.
Benzo[pqr]tetraphen-3-ol-2H: A deuterium-labeled version where hydrogen atoms are replaced with deuterium.
Benzo[pqr]tetraphen-3-ol-15N: A nitrogen-15 labeled version where nitrogen atoms are replaced with nitrogen-15
Uniqueness
Benzo[pqr]tetraphen-3-ol-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in tracing and quantitation studies. The carbon-13 isotope is non-radioactive and stable, making it safe for use in various research applications. Its incorporation into the molecular structure allows for precise tracking of carbon atoms, which is not possible with non-labeled or other isotope-labeled versions .
Properties
Molecular Formula |
C20H12O |
---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
benzo[a]pyren-3-ol |
InChI |
InChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H/i1+1,2+1,3+1,4+1,13+1,15+1 |
InChI Key |
SPUUWWRWIAEPDB-CJTPAZRRSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C[13C]4=[13CH][13CH]=[13CH][13CH]=[13C]24)C=CC5=C(C=CC1=C53)O |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O |
Origin of Product |
United States |
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